molecular formula C9H13ClN4O B7926330 (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide

Cat. No.: B7926330
M. Wt: 228.68 g/mol
InChI Key: WKCLDOMBFZEGEE-LURJTMIESA-N
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Description

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide is a chiral amide derivative featuring a 3-chloropyrazine moiety linked to a methyl-substituted propionamide backbone.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c1-6(11)9(15)14(2)5-7-8(10)13-4-3-12-7/h3-4,6H,5,11H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCLDOMBFZEGEE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=NC=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=NC=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide typically involves the reaction of 3-chloro-pyrazine-2-carbaldehyde with (S)-2-amino-N-methyl-propionamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free, making the process environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted pyrazine derivatives

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in its 3-chloro-pyrazine ring and N-methyl-propionamide group. Below is a comparative analysis with analogs from the evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Evidence ID
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide 3-chloro-pyrazine, N-methyl Not explicitly provided Not explicitly provided Chiral center (S-configuration), halogenated heterocycle
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide 2,5-dichloro-benzyl C₁₁H₁₄Cl₂N₂O 261.15 Dichlorinated aromatic ring; higher lipophilicity
(S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide 4-bromo-benzyl C₁₁H₁₄BrN₂O 271.16 Bromine substituent (larger atomic radius, polarizability)
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide 3-nitro-benzyl C₁₁H₁₅N₃O₃ 237.26 Strong electron-withdrawing nitro group; potential redox activity
(S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide 6-methoxy-pyridazine, cyclopropyl C₁₂H₁₉N₅O₂ 273.32 Methoxy-pyridazine (hydrogen bonding potential); cyclopropyl group (conformational restriction)

Physicochemical and Functional Implications

  • Halogen Effects : The 3-chloro-pyrazine group in the target compound offers moderate electronegativity and steric bulk compared to the 2,5-dichloro-benzyl () and 4-bromo-benzyl () analogs. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets, while chlorine’s smaller size favors metabolic stability .
  • The cyclopropyl substituent may restrict conformational flexibility, impacting pharmacokinetics .

Biological Activity

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamide is an organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its structure, synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 g/mol. Its structure includes:

  • An amino group that allows for nucleophilic reactions.
  • A chloro-pyrazine substituent that enhances its reactivity.
  • A propionamide moiety contributing to its biological activity.

The presence of a chiral center in this compound makes it optically active, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route often includes:

  • Formation of the chloro-pyrazine moiety.
  • Introduction of the amino and propionamide groups.
  • Purification and characterization through methods such as NMR and mass spectrometry.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on various enzymes and receptors. Preliminary studies suggest significant binding affinity for specific biological targets, which may be evaluated using techniques like surface plasmon resonance or isothermal titration calorimetry.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Enzyme InhibitionNeuraminidase0.26
Antiviral ActivityHCV, HSV0.20
Anticancer ActivityFaDu Hypopharyngeal CellsIC50 = 12

Case Studies

  • Antiviral Properties : A study demonstrated that derivatives of this compound showed promising antiviral activity against Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV), with effective concentrations in the low micromolar range .
  • Cancer Treatment : In vitro studies on FaDu hypopharyngeal tumor cells indicated that the compound could induce apoptosis and exhibit cytotoxic effects comparable to established treatments like bleomycin .

The mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest potential mechanisms involving:

  • Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor modulation : By binding to specific receptors, it may influence signaling pathways critical for cell survival and proliferation.

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